![molecular formula C22H24N8O2 B2977978 (4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)(3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone CAS No. 2319640-60-1](/img/structure/B2977978.png)
(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)(3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains several interesting functional groups, including a triazolo[4,3-b]pyridazine ring, a diazepane ring, and a pyrazole ring. These groups are common in many pharmaceutical compounds due to their ability to interact with various biological targets .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these rings and the specific substituents on each ring. The presence of nitrogen in the rings can also result in interesting electronic properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the diazepane ring could increase the lipophilicity of the compound, which could influence its solubility and permeability .Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Compounds
Research has focused on developing novel methods for synthesizing heterocyclic compounds, including pyrazolo[5,1-c]triazines, pyrazolo[1,5-a]pyrimidines, and related structures, due to their significant biological activities. For instance, Abdelhamid et al. (2012) reported on the synthesis of naphtho[2,1-b]furan-2-yl) derivatives, showcasing the versatility of heterocyclic chemistries in generating compounds with potential bioactivity (Abdelhamid, Shokry, & Tawfiek, 2012).
Anticoronavirus and Antitumoral Activity
Jilloju et al. (2021) explored the in vitro anticoronavirus and antitumoral activities of pyrazolo[1,5-a]pyrimidine derivatives, indicating the critical role these structures can play in therapeutic development. The study highlights the potential of structural modifications to tune biological properties for targeted antiviral or antitumor effects (Jilloju et al., 2021).
Antioxidant and Antimicrobial Activities
Bassyouni et al. (2012) synthesized and evaluated various heterocyclic compounds, including triazolo[1,5-a]pyridine derivatives, for their antioxidant and antimicrobial activities. Their research contributes to the understanding of the structure-activity relationships, providing insights into designing compounds with enhanced biological functions (Bassyouni et al., 2012).
Dual PDE3/4-Inhibitory Activity
Ochiai et al. (2012) identified compounds with dual phosphodiesterase 3 and 4 (PDE3/4) inhibitory activity, demonstrating significant bronchodilatory and anti-inflammatory effects. This research illustrates the therapeutic potential of heterocyclic compounds in treating respiratory conditions (Ochiai et al., 2012).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[5-(3-methoxyphenyl)-2-methylpyrazol-3-yl]-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N8O2/c1-27-19(14-18(25-27)16-5-3-6-17(13-16)32-2)22(31)29-10-4-9-28(11-12-29)21-8-7-20-24-23-15-30(20)26-21/h3,5-8,13-15H,4,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNSGIKUJULLWPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC(=CC=C2)OC)C(=O)N3CCCN(CC3)C4=NN5C=NN=C5C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N8O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)(3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.